molecular formula C5H8O B7818958 (S)-4-Pentyn-2-OL CAS No. 81939-73-3

(S)-4-Pentyn-2-OL

Cat. No.: B7818958
CAS No.: 81939-73-3
M. Wt: 84.12 g/mol
InChI Key: JTHLRRZARWSHBE-YFKPBYRVSA-N
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Description

The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

  • Organometallic Chemistry and Catalysis :

    • Carbohydrate-derived 4-pentyn-1-ols, synthesized from spirocyclic oxirane precursors, can undergo cycloisomerization at low-valent chromium or tungsten templates to form spirocyclic 2-oxacyclohexylidene metal complexes. This demonstrates the utility of 4-pentyn-1-ols in organometallic chemistry (Weyershausen, Nieger, & Dötz, 2000).
    • Computational studies using density functional theory explored the endo- and exo-cycloisomerizations of 4-pentyn-1-ol in the presence of tungsten carbonyl catalyst, revealing insights into the catalytic process and its selectivity (Sheng, Musaev, Reddy, McDonald, & Morokuma, 2002).
  • Synthetic Methodology and Reaction Mechanisms :

    • Intramolecular hydroalkoxylation and hydroamination of alkynes catalyzed by Cu(I) complexes were studied, with findings on the reaction mechanisms and kinetics relevant to the use of 4-pentyn-1-ol (Pouy et al., 2012).
    • Synthesis of seven-membered carbocyclic rings via microwave-assisted tandem oxyanionic 5-exo dig cyclization-Claisen rearrangement process, using 1-alkenyl-4-pentyn-1-ol systems, shows another application in complex molecular synthesis (Li, Kyne, & Ovaska, 2007).
  • Stereoselective Synthesis :

    • Stereoselective total synthesis of antimicrobial marine metabolites ieodomycin A and B was achieved starting from commercially available 4-pentyn-1-ol, showcasing the chemical's role in the synthesis of biologically active compounds (Das & Goswami, 2013).
  • Physical and Structural Studies :

    • Research on the structural and conformational properties of 4-Pentyn-1-ol using microwave spectroscopy and quantum chemical calculations, contributing to a deeper understanding of its molecular behavior (Møllendal, Dreizler, & Sutter, 2007).
  • Corrosion Inhibition :

    • The inhibitive properties of 4-pentyn-1-ol alcohols as corrosion inhibitors for iron in HCl were studied, showing the potential industrial applications of this compound (Babić-Samardžija, Lupu, Hackerman, & Barron, 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. For drugs, this could be how it interacts with biological receptors .

Safety and Hazards

Understanding the safety and hazards of a compound is crucial. This includes its toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a good source of this information .

Future Directions

Future directions could involve potential applications of the compound, or areas of research that could be explored. This often involves reviewing recent academic literature .

Properties

IUPAC Name

(2S)-pent-4-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h1,5-6H,4H2,2H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHLRRZARWSHBE-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81939-73-3
Record name 4-Pentyn-2-ol, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081939733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-PENTYN-2-OL, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1E6R2D4EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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